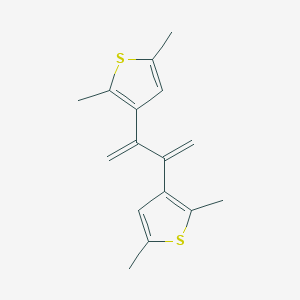
2,3-Bis(2,5-dimethyl-3-thienyl)-1,3-butadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis(2,5-dimethyl-3-thienyl)-1,3-butadiene is a photochromic compound known for its ability to change color upon exposure to light
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(2,5-dimethyl-3-thienyl)-1,3-butadiene typically involves the reaction of 3,4-bis(2,5-dimethyl-3-thienyl)cyclobut-3-ene-1,2-dione with hydroxylamine hydrochloride. This reaction proceeds through an unusual Beckmann rearrangement to yield esters of 2,3-bis(2,5-dimethyl-3-thienyl)-3-cyanoacrylic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally involves standard organic synthesis techniques, including the use of catalysts and controlled reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Bis(2,5-dimethyl-3-thienyl)-1,3-butadiene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different hydrocarbon derivatives.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the thienyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2,3-Bis(2,5-dimethyl-3-thienyl)-1,3-butadiene has several scientific research applications:
Biology: Investigated for its potential use in biological imaging and as a molecular probe due to its photochromic properties.
Medicine: Explored for its potential use in drug delivery systems where light-induced changes can trigger the release of therapeutic agents.
Wirkmechanismus
The mechanism of action of 2,3-Bis(2,5-dimethyl-3-thienyl)-1,3-butadiene involves a reversible photoisomerization process. Upon exposure to light, the compound undergoes a structural change from an open-ring form to a closed-ring form, resulting in a change in its optical properties. This photoisomerization is facilitated by the presence of the thienyl groups, which stabilize the transition state and lower the activation energy required for the reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Bis(2,5-dimethyl-3-thienyl)cyclopentene
- 1,2-Bis(2,5-dimethyl-3-thienyl)ethene
- 1,2-Bis(2,5-dimethyl-3-thienyl)cyclohexene
Uniqueness
2,3-Bis(2,5-dimethyl-3-thienyl)-1,3-butadiene is unique due to its specific photochromic properties and the stability of its photoisomerized forms. Compared to similar compounds, it offers a more efficient and reversible photoisomerization process, making it highly suitable for applications in optical data storage and molecular switches .
Eigenschaften
CAS-Nummer |
862260-08-0 |
|---|---|
Molekularformel |
C16H18S2 |
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
3-[3-(2,5-dimethylthiophen-3-yl)buta-1,3-dien-2-yl]-2,5-dimethylthiophene |
InChI |
InChI=1S/C16H18S2/c1-9-7-15(13(5)17-9)11(3)12(4)16-8-10(2)18-14(16)6/h7-8H,3-4H2,1-2,5-6H3 |
InChI-Schlüssel |
MGOUNRBWVFAKQI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(S1)C)C(=C)C(=C)C2=C(SC(=C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-amino-4-{(E)-[(pyridin-2-yl)methylidene]amino}benzoate](/img/structure/B12540239.png)

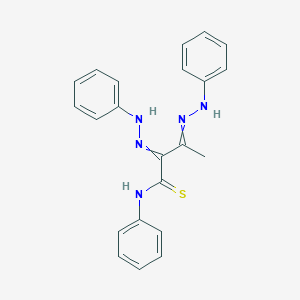
![4-[(E)-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B12540255.png)
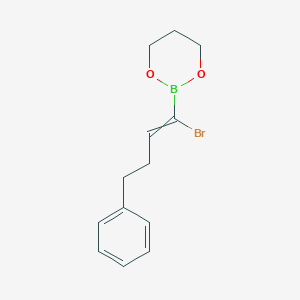
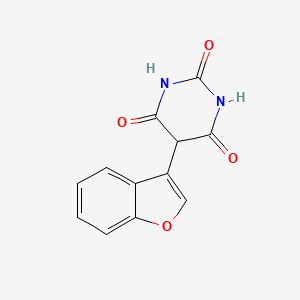
![2,6-Difluoro-4-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B12540286.png)
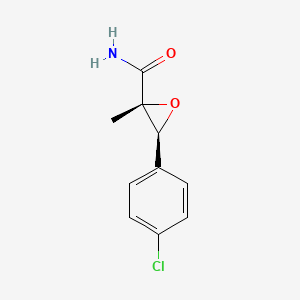
![N-[(2S)-3-Oxo-5-phenylpentan-2-yl]acetamide](/img/structure/B12540297.png)

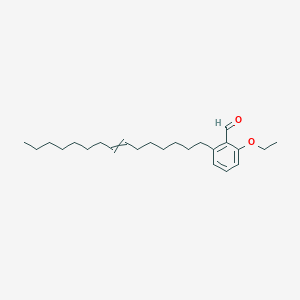
![2-[(2-Chloroprop-2-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B12540307.png)
![2,2'-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)azanediyl]diacetic acid](/img/structure/B12540315.png)
![1-Methyl-4-(4-oxo-4H-naphtho[1,2-b]pyran-2-yl)pyridin-1-ium iodide](/img/structure/B12540317.png)
